BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide on
Guanidinoacetate-*>N,**C2: Structure and
Biochemical Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glycocyamine-15N,13C2

Cat. No.: B12399490

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled compound
Guanidinoacetate-1°N,13Cz, detailing its chemical structure, core biochemical functions, and its
application in metabolic research. This document is intended to serve as a valuable resource
for professionals in the fields of biochemistry, drug development, and clinical research who are
interested in creatine metabolism and related disorders.

Chemical Structure and Properties

Guanidinoacetate-*°N,13C: is a stable isotope-labeled version of guanidinoacetate (GAA), a
naturally occurring amino acid derivative. The isotopic labels are strategically placed to
facilitate its use as a tracer in metabolic studies.

Molecular Formula: 13C212CH71°N14N202

Labeled Positions: The two carbon atoms of the acetate backbone are replaced with Carbon-13
(*3C), and one of the nitrogen atoms in the guanidino group is replaced with Nitrogen-15 (*°N).

Chemical Structure:

Key Properties:
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Property Value

CAS Number (Labeled) 2483829-93-0[1]
Molecular Weight ~120.09 g/mol [1]
Appearance White Solid

Purity Typically >95%

Storage -20°C, protected from light

The presence of the stable isotopes allows for the precise tracking and quantification of this
molecule and its metabolic products using mass spectrometry and other analytical techniques,
without the safety concerns associated with radioactive isotopes.

Biochemical Function: The Precursor to Creatine

The primary and most well-established biochemical function of guanidinoacetate is its role as
the immediate and sole precursor in the de novo synthesis of creatine.[2][3] Creatine is a vital
molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy
demands such as skeletal muscle and the brain.

The synthesis of creatine from guanidinoacetate is a two-step enzymatic process that spans
different organs:

o Step 1: Synthesis of Guanidinoacetate (GAA): This initial step occurs predominantly in the
kidneys. The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of
an amidino group from L-arginine to glycine, producing GAA and ornithine.[2][3]

o Step 2: Methylation of GAA to Creatine: The newly synthesized GAA is then transported via
the bloodstream to the liver. In the liver, the enzyme guanidinoacetate N-methyltransferase
(GAMT) catalyzes the methylation of GAA to form creatine. This reaction utilizes S-
adenosylmethionine (SAM) as the methyl group donor.[2][3]

The synthesized creatine is subsequently released into the circulation and taken up by target
tissues, where it is converted to phosphocreatine, a high-energy phosphate buffer that plays a
crucial role in regenerating adenosine triphosphate (ATP).
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Signaling and Metabolic Pathways

The creatine biosynthesis pathway is a critical component of cellular energy homeostasis. The
use of isotopically labeled tracers like Guanidinoacetate-*°>N,13C: is instrumental in studying the
flux through this pathway under various physiological and pathological conditions.
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Quantitative Data

The use of isotopically labeled guanidinoacetate is crucial for obtaining precise quantitative
data on creatine metabolism. While specific kinetic data for Guanidinoacetate-*>N,13C: is not
readily available in the literature, data from studies using other isotopic forms of GAA and

related precursors provide valuable insights.

Plasma Concentrations of Guanidinoacetate

. Mean Plasma GAA Standard Deviation
Population .
Concentration (umoliL) (nmoliL)
Healthy Adults 5.02[4][5] 1.84[4][5]
Healthy Children (5-10 years) 3.91[4][5] 0.76[4][5]

Children with GAMT Deficiency  11.57 - 15.16[4][5]

Enzyme Kinetics of GAMT
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Studies on GAMT have determined its affinity for its substrate, guanidinoacetate.

Substrate Apparent Km (mM)
Guanidinoacetate 0.050 - 0.096[6][7]
S-adenosylmethionine 0.0012 - 0.0034[6]

Note: These kinetic parameters were determined using unlabeled or **C-labeled
guanidinoacetate. The kinetic properties of Guanidinoacetate-°N,13C: are expected to be very
similar due to the negligible kinetic isotope effect of these stable isotopes in this biological
system.

In Vivo Production and Turnover

Tracer studies using labeled precursors have been instrumental in quantifying the dynamics of
creatine synthesis.

Parameter Value Tracer Used
Renal GAA Production ~1.1 ymol/L (arteriovenous
) Endogenous
(Human) difference)[2]
) ~5.0 ymol/L (arteriovenous
Renal GAA Production (Rat) ] Endogenous
difference)[2]
GAA Isotopic Enrichment Reached by 30 minutes post-

1-13C]glycine
Plateau infusion[8] [ laly

Creatine Fractional Synthesis

Slow (slope = 0.00097)[8] [1-13C]glycine
Rate

The rapid plateau of labeled GAA enrichment suggests a small pool size and/or a rapid
turnover rate of this metabolite.[8]

Experimental Protocols

The use of Guanidinoacetate-1°N,13Cz as an internal standard or a metabolic tracer requires
robust and sensitive analytical methods. The following sections outline key aspects of
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experimental protocols based on published literature.

Synthesis of Guanidinoacetate-*>N,**C>

A common method for the synthesis of isotopically labeled guanidinoacetate involves the
reaction of labeled glycine with cyanamide.

Procedure:

e Dissolve [13C2, °N]glycine and cyanamide in water.

e Add concentrated ammonium hydroxide to the mixture.

 Stir the reaction mixture at room temperature for several days.
e The precipitated Guanidinoacetate-1°N,3C: is then filtered.

e Wash the product sequentially with ice-cold water and acetone.

o The final product's chemical and isotopic purity should be verified by mass spectrometry.[8]

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for accurate quantification. This typically involves protein
precipitation and derivatization.

Plasma Sample Preparation (for GC-MS):

o Spike plasma samples with a known amount of Guanidinoacetate-1°N,3Cz as an internal
standard.

» Precipitate proteins using an organic solvent such as acetonitrile.
o Centrifuge to pellet the precipitated proteins and collect the supernatant.
o Evaporate the supernatant to dryness under a stream of nitrogen.

o Derivatize the dried residue to increase volatility for GC-MS analysis. A common two-step
derivatization involves:
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o Reaction with hexafluoroacetylacetone to form a bis(trifluoromethyl)pyrimidine ring
structure.

o Methylation of the carboxyl group with acidic methanol.[8]

Plasma Sample Preparation (for LC-MS/MS):

Spike plasma samples with a known amount of labeled internal standard (e.g., 13C2-GAA).

Precipitate proteins with acetonitrile.

Centrifuge and collect the supernatant.

Derivatize the analytes to butyl-esters to enhance sensitivity.[9]

Analytical Methodology: Mass Spectrometry

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of Guanidinoacetate-
15N,13C2.

GC-MS Analysis:
o Derivatization: As described in the sample preparation section.
 lonization Mode: Negative Chemical lonization (NCI) is often used for high sensitivity.

e Selected lon Monitoring (SIM): Monitor the mass-to-charge ratios (m/z) corresponding to the
derivatized labeled and unlabeled guanidinoacetate. For the bis(trifluoromethyl)pyrimidine
methyl ester derivative, the molecular ion of unlabeled GAA is m/z 303, while that of
[13C2,5°N]GAA is m/z 306.[8]

LC-MS/MS Analysis:
 Derivatization: Butyl-ester derivatization is commonly employed.

« lonization Mode: Positive Electrospray lonization (ESI).
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» Multiple Reaction Monitoring (MRM): This highly specific and sensitive technique is used to
monitor the transition of a precursor ion to a specific product ion.

o For Butyl-ester of GAA: m/z 174.1 -> 101.0

o For Butyl-ester of 13C2-GAA: m/z 176.1 -> 103.0[9]

Experimental Workflow for a Tracer Study

While a detailed in vivo tracer study protocol specifically using Guanidinoacetate-*>N,3C: is not
extensively documented in publicly available literature, a general workflow can be
conceptualized based on studies using other labeled precursors.
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Start: Subject Preparation (Fasting)

Primed-Constant Infusion of
Guanidinoacetate->N,13C2 Tracer

:

Serial Blood Sampling
(e.g., at timed intervals)

:

Plasma Separation and Storage (-80°C)

l

Sample Preparation:
- Protein Precipitation
- Derivatization

l

LC-MS/MS or GC-MS Analysis
(Quantification of labeled and unlabeled
GAA and Creatine)

l

Kinetic Modeling
(Calculation of flux rates, pool sizes, etc.)

End: Data Interpretation
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Tracer Study Workflow

Conclusion
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Guanidinoacetate-*>N,13C: is a powerful tool for researchers and drug development
professionals investigating creatine metabolism. Its well-defined chemical structure and critical
role as the sole precursor to creatine make it an ideal tracer for in vivo metabolic studies. The
use of this stable isotope-labeled compound, in conjunction with advanced mass spectrometry
techniques, allows for the precise quantification of metabolic fluxes and the elucidation of the
dynamics of creatine synthesis in both health and disease. While detailed protocols for its use
as a metabolic tracer are not widely published, the foundational methods for its synthesis and
analysis are established, providing a strong basis for the design of future studies aimed at
unraveling the complexities of energy metabolism. This technical guide serves as a
foundational resource to facilitate such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-biochemical-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b12399490#guanidinoacetate-15n-13c2-structure-and-biochemical-function
https://www.benchchem.com/product/b12399490#guanidinoacetate-15n-13c2-structure-and-biochemical-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12399490?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

